4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a synthetic compound that has garnered interest for its unique chemical properties and potential applications across various scientific disciplines. It is characterized by its intricate structure, featuring multiple functional groups that confer distinct reactivity and interaction capabilities.
Preparation Methods
Synthetic routes to 4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involve multi-step organic synthesis, beginning with the preparation of key intermediates. Commonly, the synthesis involves:
Starting Materials: : The synthesis begins with the preparation of key intermediates such as 2-methylpyridin-4-ol and 4-piperidinyl pyridine derivatives.
Reactions: : The key reactions include nucleophilic substitution, where the hydroxyl group of 2-methylpyridin-4-ol is replaced with a piperidinyl group. This is followed by subsequent modifications to introduce the carbonitrile group.
Reaction Conditions: : Typical conditions include the use of polar aprotic solvents such as DMSO or DMF, and catalysts like potassium carbonate to facilitate the nucleophilic substitution reactions. Elevated temperatures and controlled atmospheres are often employed to drive the reactions to completion.
Industrial production methods involve scale-up of these reactions, ensuring proper control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions including:
Oxidation: : The compound can be oxidized under certain conditions, typically using oxidizing agents like m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride (LAH) to reduce specific functional groups.
Substitution: : Given the presence of multiple reactive sites, nucleophilic and electrophilic substitution reactions are prevalent, often utilizing reagents like sodium hydride (NaH) or alkyl halides.
Hydrolysis: : Under acidic or basic conditions, the compound's ester or nitrile groups can be hydrolyzed to yield carboxylic acids or amides.
The major products formed from these reactions depend on the specific reagents and conditions used but typically include various derivatives of the original compound.
Scientific Research Applications
4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has been explored in several scientific research applications:
Chemistry: : The compound serves as a versatile building block in organic synthesis, enabling the development of new molecules with potential pharmacological activities.
Biology: : In biological research, it is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Preliminary studies suggest potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: : Industrial applications include its use as an intermediate in the synthesis of more complex chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. This includes binding to enzymes or receptors, altering their function through competitive or non-competitive inhibition. The pathways involved may include signal transduction cascades, protein synthesis modulation, or interference with metabolic processes.
Comparison with Similar Compounds
Compared to similar compounds, 4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile exhibits unique reactivity due to the combination of functional groups present:
Similar Compounds: : Examples include other piperidine and pyridine derivatives, such as 4-methylpyridine or piperidine-4-carboxylic acid derivatives.
Uniqueness: : The presence of the 4,6-dimethyl substitution on the pyridine ring, combined with the piperidin-1-yl group, imparts distinct chemical properties that enhance its versatility in synthetic applications and potential biological activity.
Through these facets, this compound stands out in the landscape of complex organic molecules, offering valuable insights and applications across multiple fields of research.
Properties
IUPAC Name |
4,6-dimethyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-10-16(3)23-20(19(14)12-21)24-8-5-17(6-9-24)13-25-18-4-7-22-15(2)11-18/h4,7,10-11,17H,5-6,8-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVCXZIXYTYQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)COC3=CC(=NC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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